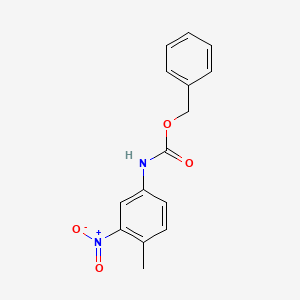
benzyl N-(4-methyl-3-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(4-methyl-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(4-methyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro derivative.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl N-(4-methyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property makes it useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-(4-nitrophenyl)carbamate
- Methyl N-(4-nitrophenyl)carbamate
- 4-Methylbenzyl N-(4-chloro-3-nitrophenyl)carbamate
Uniqueness
Benzyl N-(4-methyl-3-nitrophenyl)carbamate is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
benzyl N-(4-methyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-13(9-14(11)17(19)20)16-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Clave InChI |
MDFWTABFKSXWJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
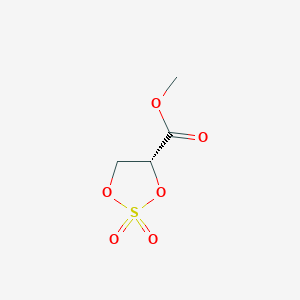
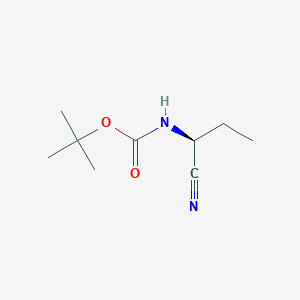
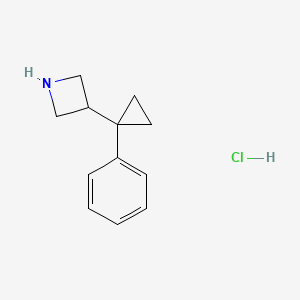

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)

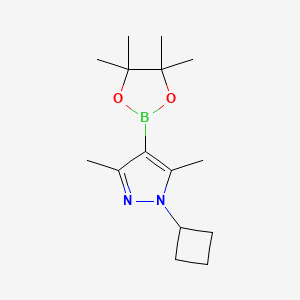

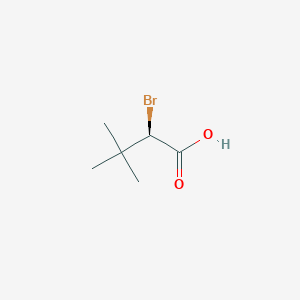

![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
